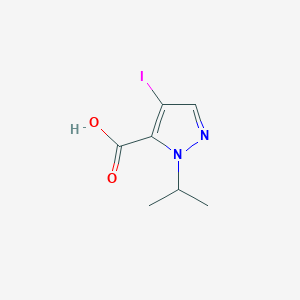

4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

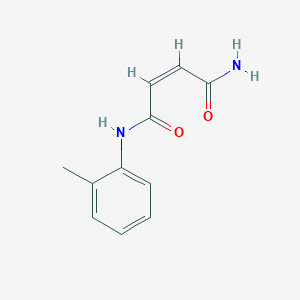

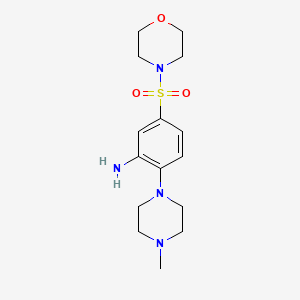

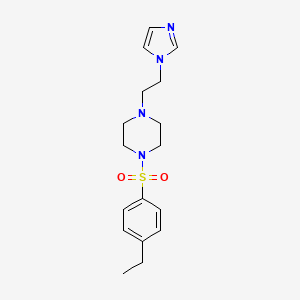

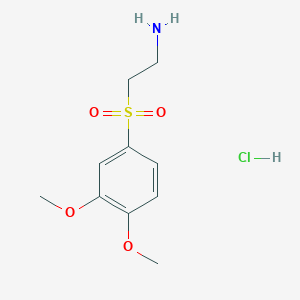

“4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H9IN2O2 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls .Molecular Structure Analysis

The molecular structure of “4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid” consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . Other reactions include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Applications De Recherche Scientifique

Indium-Mediated Synthesis of Heterobiaryls

4-Iodopyrazole has been employed in the synthesis of heterobiaryls. In particular, it serves as a substrate for indium-mediated reactions, leading to the formation of diverse heterocyclic compounds. These heterobiaryls find applications in materials science, pharmaceuticals, and agrochemicals .

Mycocyclosin Synthase Substrate

The compound plays a role in the biosynthesis of mycocyclosin, a natural product with potential antimicrobial properties. Mycocyclosin synthase catalyzes the formation of C-C bonds between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY), producing mycocyclosin. It can also utilize other substrates such as cyclo(L-Tyr-L-Phe) (cYF), cyclo(L-Tyr-L-Trp) (cYW), and cyclo(L-Tyr-L-3,4-dihydroxyphenylalanine) (cY-DOPA) .

Antimicrobial Potential

Researchers have evaluated 4-iodopyrazole for its antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. While further studies are needed, this property highlights its potential in combating bacterial infections .

Iodination Reactions

4-Iodopyrazole readily undergoes iodination in the presence of iodine and ammonium hydroxide. This reaction yields 3,4-di-iodo-pyrazole and 3,4,5-tri-iodo-pyrazole. These iodinated derivatives may find applications in organic synthesis and materials chemistry .

Orientations Futures

While specific future directions for “4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid” are not mentioned, there are ongoing developments in synthetic techniques and biological activity related to pyrazole derivatives . The use of eco-friendly catalysts in the synthesis of pyrazole derivatives is one of the recent advances .

Propriétés

IUPAC Name |

4-iodo-2-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYFTWJICSUEDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2693013.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)